3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid
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Overview
Description
3-Chloro-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carboxylic acid is a complex organic compound featuring a trifluoromethyl group, a chlorinated pyridine ring, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carboxylic acid typically involves multiple steps, starting with the preparation of the bipyridine core. The chlorination of the pyridine ring can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Chloro-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
3-Chloro-5-(trifluoromethyl)phenylboronic acid: Utilized in organic synthesis.
6-Chloro-α,α,α-trifluoro-m-toluic acid: Known for its applications in chemical research.
Uniqueness
3-Chloro-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carboxylic acid stands out due to its combination of a bipyridine core with a trifluoromethyl group and a carboxylic acid functional group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O3/c13-8-2-6(12(14,15)16)4-17-9(8)5-1-7(11(20)21)10(19)18-3-5/h1-4H,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIMCQOYEPBGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CNC(=O)C(=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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